molecular formula C16H24O2 B1251256 (6Z,9Z,12Z)-6,9,12,15-Hexadecatetraenoic acid CAS No. 86995-95-1

(6Z,9Z,12Z)-6,9,12,15-Hexadecatetraenoic acid

Cat. No. B1251256
CAS RN: 86995-95-1
M. Wt: 248.36 g/mol
InChI Key: OKBAWLHHZWRDBE-YSTUJMKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6Z,9Z,12Z,15Z-hexadecatetraenoic acid is a long-chain fatty acid.

Scientific Research Applications

Synthesis and Metabolic Probes

  • Synthesis for Biosynthetic Studies : A study describes the synthesis of (6Z,9Z,12Z,15-hexadecatetraenoic acid), focusing on its application in biosynthetic studies on diatoms. This synthesis, including labeled variants, provides metabolic probes for examining the chemical defense mechanisms in algae such as Thalassiosira rotula (Pohnert, Adolph, & Wichard, 2004).

Biological Activity

  • Antibacterial Properties : Isolated compounds from the diatom Navicula delognei, including (6Z,9Z,12Z,15Z)-hexadecatetraenoic acid, have shown significant antibacterial activity against various bacteria like Staphylococcus aureus and Salmonella typhimurium (Findlay & Patil, 1984).
  • Role in Moth Pheromones : This fatty acid and its derivatives are involved in moth pheromone biosynthesis, as evidenced by studies on geometrid females and other Lepidoptera species. These findings highlight its role in insect communication and mating behaviors (Yamakawa et al., 2009).

Nutritional Studies

  • Effects on Lipid Content in Mice : Research examining the effect of 6,9,12,15-Hexadecatetraenoic Acid (C16:4n-1) on lipid content and fatty acid composition in mice reveals its potential influence on plasma and liver lipid content, suggesting its importance in nutritional science (Hosomi et al., 2021).

Chemical Defense Mechanisms in Algae

  • Role in Algae Defense : The acid has been identified as a key component in the defense mechanisms of various algae species, indicating its significance in marine biology and ecology (Mikhailova et al., 1995).

Applications in Pheromone Synthesis

  • Synthesis of Moth Pheromones : Its use in the synthesis of moth pheromones demonstrates its relevance in studies related to insect behavior and pest control (Wang et al., 2010).

Lipid Peroxidation Markers

  • Markers for Lipid Peroxidation : Derivatives of this fatty acid, such as 9-HODE and 13-HODE, serve as markers for lipid peroxidation, crucial in understanding oxidative stress and related diseases (Spiteller & Spiteller, 1997).

properties

CAS RN

86995-95-1

Product Name

(6Z,9Z,12Z)-6,9,12,15-Hexadecatetraenoic acid

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

(6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoic acid

InChI

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2,4-5,7-8,10-11H,1,3,6,9,12-15H2,(H,17,18)/b5-4-,8-7-,11-10-

InChI Key

OKBAWLHHZWRDBE-YSTUJMKBSA-N

Isomeric SMILES

C=CC/C=C\C/C=C\C/C=C\CCCCC(=O)O

SMILES

C=CCC=CCC=CCC=CCCCCC(=O)O

Canonical SMILES

C=CCC=CCC=CCC=CCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6Z,9Z,12Z)-6,9,12,15-Hexadecatetraenoic acid
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(6Z,9Z,12Z)-6,9,12,15-Hexadecatetraenoic acid
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(6Z,9Z,12Z)-6,9,12,15-Hexadecatetraenoic acid
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(6Z,9Z,12Z)-6,9,12,15-Hexadecatetraenoic acid
Reactant of Route 6
(6Z,9Z,12Z)-6,9,12,15-Hexadecatetraenoic acid

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